ATP synthase inhibitor 1

Content Navigation

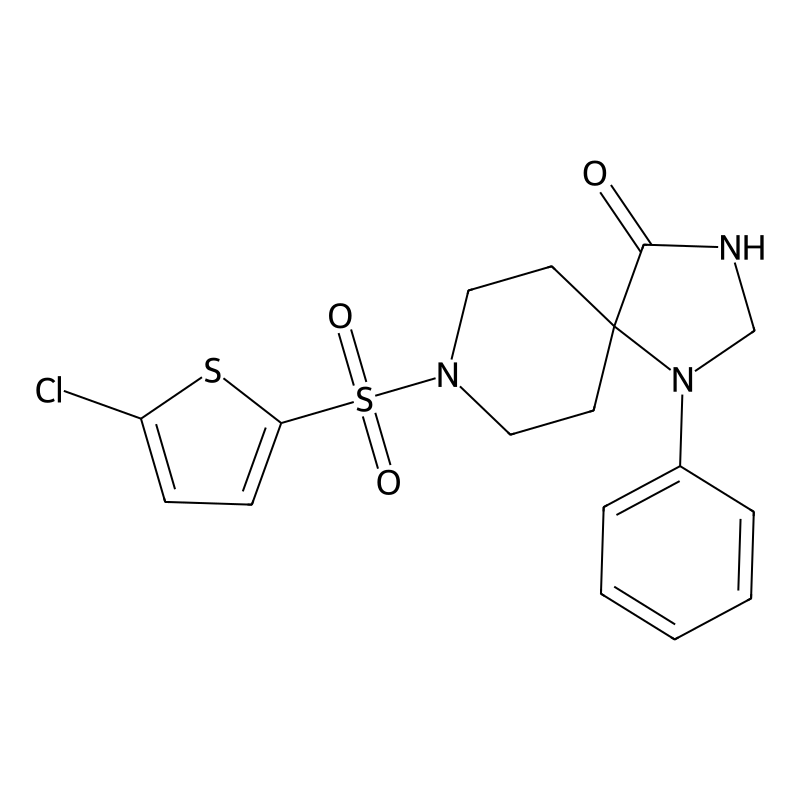

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Target and Mechanism of Action:

ATP synthase inhibitor 1 is a compound specifically targeting the c subunit of the F₁/Fo-ATP synthase complex within mitochondria. This complex plays a crucial role in oxidative phosphorylation, the process by which cells generate ATP, the primary energy currency. The inhibitor binds to the c subunit, hindering the enzyme's activity and consequently, ATP production .

Potential Applications:

While the specific research applications of ATP synthase inhibitor 1 are still under exploration, its properties suggest potential in various areas:

- Anti-cancer research: Studies have shown that some tumors exhibit overexpression of a natural ATP synthase inhibitor called IF1, which promotes their survival. ATP synthase inhibitor 1, with its targeted action, might offer insights into developing strategies to combat cancer cells by manipulating their energy metabolism .

- Antimicrobial research: Research suggests that a derivative of ATP synthase inhibitor 1, Mtb ATP synthase-IN-1, demonstrates effectiveness against Mycobacterium tuberculosis, the causative agent of tuberculosis. This highlights the potential for developing novel antibiotics targeting the pathogen's energy production pathways .

- Investigating mitochondrial function: Due to its specific action on ATP synthase, ATP synthase inhibitor 1 can be a valuable tool in research investigating mitochondrial function and dysfunction. By studying the effects of the inhibitor on cellular processes and ATP levels, researchers can gain insights into various physiological and pathological conditions.

- Origin: The exact origin of ATP synthase inhibitor 1 is unclear. However, it is commercially available from companies like MedChemExpress [].

- Significance: This inhibitor serves as a research tool to study mitochondrial function and ATP production. By selectively inhibiting ATP synthase, researchers can investigate the consequences of disrupted energy production in various cellular processes [].

Chemical Reactions Analysis

- Synthesis: No details are available regarding the synthesis of ATP synthase inhibitor 1.

- Mechanism of Action: This inhibitor likely binds to the c subunit of the F1/FO-ATP synthase complex, hindering its ability to produce ATP []. However, the precise binding mechanism remains unknown.

Physical And Chemical Properties Analysis

Data on physical and chemical properties like melting point, boiling point, solubility, etc., are currently unavailable for ATP synthase inhibitor 1.

ATP synthase inhibitor 1 functions by inhibiting ATP synthase, an enzyme complex located in the mitochondria. ATP synthase plays a vital role in cellular respiration, using a proton gradient across the inner mitochondrial membrane to generate ATP, the cell's primary energy currency.

This inhibitor likely binds to the c subunit of the F1 portion of the ATP synthase complex, hindering its rotational movement and consequently ATP production [].

One study suggests that ATP synthase inhibitor 1 might also inhibit the opening of the mitochondrial permeability transition pore (mPTP) without affecting ATP levels []. The mPTP is a channel in the mitochondrial membrane that, under certain conditions, can lead to cell death. However, further research is needed to confirm this mechanism.

ATP synthase inhibitor 1 primarily interacts with the ATP synthase complex, specifically binding to its catalytic domain. This interaction inhibits the enzyme's hydrolytic activity under certain conditions, such as low pH or hypoxia. The binding mechanism involves non-competitive inhibition, allowing the inhibitor to modulate ATP synthesis without directly competing with ATP for binding sites. The phosphorylation state of ATP synthase inhibitor 1 significantly affects its inhibitory capacity; phosphorylated forms are less effective at binding to the enzyme, thereby promoting ATP synthesis .

ATP synthase inhibitor 1 exhibits several biological functions:

- Energy Regulation: It acts as a regulator of oxidative phosphorylation, enhancing glycolytic pathways when ATP synthase activity is inhibited.

- Oncogenic Role: Overexpression of ATP synthase inhibitor 1 has been linked to tumorigenesis, where it helps cancer cells adapt to low-oxygen environments by promoting anaerobic metabolism .

- Apoptosis Modulation: The protein also plays a role in apoptosis by desensitizing the mitochondrial permeability transition pore, thus protecting cells from programmed cell death under stress conditions .

The synthesis of ATP synthase inhibitor 1 typically involves recombinant DNA technology. The gene encoding the protein can be cloned into expression vectors and transformed into host cells (like bacteria or yeast) for protein production. Following expression, the protein is purified using techniques such as affinity chromatography. Post-translational modifications, including phosphorylation, may be introduced to study the functional aspects of different isoforms of the protein .

ATP synthase inhibitor 1 has several applications in research and medicine:

- Cancer Research: Its role in metabolic reprogramming makes it a target for studies on cancer cell survival and growth.

- Ischemia Studies: Understanding its function can provide insights into protective mechanisms during ischemic events in tissues like the heart .

- Drug Development: As a potential therapeutic target, inhibitors or modulators of ATP synthase inhibitor 1 may be developed to regulate energy metabolism in various diseases .

Recent studies have highlighted various interactions involving ATP synthase inhibitor 1:

- Binding Dynamics: The protein binds to specific sites on the ATP synthase complex, affecting both its structure and function. This has been elucidated through techniques like cryo-electron microscopy and proximity ligation assays .

- Phosphorylation Effects: Phosphorylation by cyclic AMP-dependent protein kinase alters its binding affinity and functional capacity, showcasing its regulatory complexity .

Several compounds share structural or functional similarities with ATP synthase inhibitor 1. Here are some notable examples:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Mitochondrial Inhibitor Factor | Inhibits mitochondrial ATP synthase | May have different regulatory roles in various tissues |

| BMS-199264 | Selective inhibitor of mitochondrial ATP hydrolases | Developed for specific therapeutic applications |

| Caenorhabditis elegans MAI-1 | Similar inhibitory effects on ATP synthase | Cannot be transported into mammalian mitochondria |

| Apoptolidin | Targets leukemia via ATP synthase inhibition | Glycomacrolide with distinct chemical structure |

ATP synthase inhibitor 1 stands out due to its specific regulatory role under physiological stress conditions and its involvement in oncogenesis, which is not as pronounced in other similar compounds .

Conservation Across Eukaryotes

ATPIF1 is evolutionarily conserved across eukaryotes, with homologs identified in mammals, birds, fish, plants, and fungi. The protein’s primary structure, particularly its N-terminal inhibitory domain, exhibits high sequence similarity among species. For example, human ATPIF1 shares 98% amino acid identity with its murine ortholog and 40–50% identity with fungal variants. This conservation underscores its fundamental role in mitochondrial function.

In mammals, ATPIF1’s inhibitory activity is pH-dependent, a feature conserved from yeast to humans. The histidine residues responsible for pH sensing (e.g., His49 in bovine ATPIF1) are preserved across species, enabling dimerization and ATP synthase inhibition under acidic conditions. Mutational studies in mice (e.g., IF1-H49K) demonstrate that disrupting pH sensitivity abolishes regulatory control, leading to constitutive ATP synthase inhibition.

Functional Redundancy and Phenotypic Resilience

Despite its conservation, ATPIF1 is not essential for survival in all organisms. Knockout (KO) mice lacking ATPIF1 develop normally, with no overt anatomical or metabolic abnormalities under baseline conditions. Mitochondria in these mice retain normal ATP synthesis rates, cristae morphology, and respiratory chain activity, suggesting compensatory mechanisms or functional redundancy. However, under stress conditions such as ischemia or inflammation, ATPIF1-deficient models exhibit impaired mitochondrial polarization, increased reactive oxygen species (ROS) production, and susceptibility to permeability transition pore opening. These findings indicate that ATPIF1’s protective role becomes critical during metabolic stress, even if dispensable for routine homeostasis.

Genomic Organization and Transcriptional Regulation of the ATPIF1 Locus

Gene Structure and Alternative Splicing

The ATPIF1 gene spans approximately 5.2 kb in humans (chromosome 1p35.1) and 4.8 kb in mice (chromosome 4), encoding three splice variants through alternative exon usage. The predominant isoform in mammals comprises 106 amino acids, including a mitochondrial targeting sequence (residues 1–21) and an inhibitory domain (residues 22–84). Two shorter variants, generated by exon skipping, lack functional domains and are poorly characterized.

Transcriptional Control by AP-1 and Hypoxia-Inducible Factors

ATPIF1 expression is tightly regulated at the transcriptional level, particularly during metabolic reprogramming. In pathological cardiac hypertrophy, the ATPIF1 promoter is activated by the AP-1 transcription factor complex (c-Fos/c-Jun), which binds to three conserved sites within the proximal promoter region (–928/–1 bp). Pharmacological inhibition of AP-1 with T-5224 abolishes stress-induced ATPIF1 upregulation, confirming this pathway’s centrality.

Hypoxia-inducible factor 1α (HIF1α) further modulates ATPIF1 expression under low-oxygen conditions. ATPIF1 overexpression stabilizes HIF1α by preventing its proteasomal degradation, creating a feedforward loop that enhances glycolytic metabolism. This interaction is critical in cancer cells and hypertrophied cardiomyocytes, where ATPIF1-driven HIF1α activation promotes a shift from oxidative phosphorylation to aerobic glycolysis.

Tissue-Specific Expression and Post-Transcriptional Modulation

ATPIF1 exhibits tissue-specific expression patterns, with highest abundance in the liver, heart, and neurons. In intestinal epithelial cells, conditional KO of ATPIF1 disrupts mitochondrial cristae structure, increases ATP hydrolysis, and precipitates inflammatory bowel disease-like pathology. Post-transcriptional regulation via microRNAs (e.g., miR-210) fine-tunes ATPIF1 levels in response to metabolic demands, though mechanistic details remain under investigation.

Cryo-EM Insights into Tetrameric ATP Synthase-ATPIF1 Complex Architecture

Recent advances in cryo-EM have resolved the architecture of the ATP synthase tetramer in complex with ATPIF1 at near-atomic resolution. The porcine ATP synthase tetramer, bound to ATPIF1, adopts an H-shaped configuration when viewed from the mitochondrial matrix. This structure comprises two V-shaped ATP synthase dimers arranged antiparallel to one another, stabilized by two ATPIF1 dimers that bridge the F1 domains of adjacent ATP synthase monomers [2] [5]. The cryo-EM map at 6.2 Å resolution revealed that each ATPIF1 dimer interacts with the α-β subunit interface of the F1 domain, preventing conformational changes required for ATP hydrolysis [2] [6].

Targeted refinement of the cryo-EM data further resolved two distinct rotational states of the F1 domain—termed the "E-state" (empty) and "DP-state" (dephosphorylation)—trapped by ATPIF1 binding. In the E-state, the catalytic β subunits adopt an open conformation, while the DP-state features a partially closed β subunit arrangement [5]. These structural snapshots suggest that ATPIF1 stabilizes the enzyme in a conformational state incompatible with ATP hydrolysis, effectively locking the rotary mechanism of the F1 domain [2] [6].

Conformational Dynamics of the Inhibitory Domain-Binding Interface

The inhibitory domain of ATPIF1 (residues 1–40) undergoes disorder-to-order transitions upon binding to ATP synthase. In its free state, this region is intrinsically disordered, as demonstrated by nuclear magnetic resonance (NMR) and circular dichroism (CD) spectroscopy [6] [8]. However, upon interaction with the F1 domain, residues 14–28 of ATPIF1 fold into an α-helix that inserts into the catalytic interface between the α and β subunits [6] [10]. This interaction is mediated by electrostatic complementarity, with conserved basic residues in ATPIF1 (e.g., Lys23, Arg27) forming salt bridges with acidic residues in the β subunit (e.g., Glu395, Asp398) [6] [10].

Mutational studies highlight the functional importance of these interactions. Substitution of His49 in ATPIF1 with lysine (H49K) abolishes pH-dependent oligomerization and reduces inhibitory potency by destabilizing the dimer-tetramer equilibrium [3] [7]. Similarly, truncation of the C-terminal coiled-coil domain (residues 62–84) prevents dimerization and renders ATPIF1 incapable of inhibiting ATP hydrolysis [3] [7]. These findings underscore the coupled folding and binding mechanism of ATPIF1, where structural order is induced only upon complex formation with ATP synthase.

pH-Dependent Oligomerization States and Allosteric Modulation

ATPIF1 exhibits pH-sensitive oligomerization, which directly correlates with its inhibitory activity. At neutral to alkaline pH (7.0–8.0), ATPIF1 forms tetramers and higher-order oligomers via N-terminal interactions, which mask the inhibitory domain and render the protein inactive [3] [7]. Under acidic conditions (pH ≤ 6.5), these tetramers dissociate into dimers, exposing the inhibitory domain and enabling binding to ATP synthase [1] [3]. This pH-dependent behavior is mediated by histidine residues in the N-terminal region, particularly His49, which protonation at low pH destabilizes tetrameric interfaces [3] [7].

CD spectroscopy and analytical ultracentrifugation studies demonstrate that ATPIF1 oligomerization is coupled to secondary structure formation. At pH 8.0, the protein exhibits 40% α-helical content, which decreases to 20% at pH 5.3 as tetramers dissociate into unstructured monomers [3]. The C-terminal coiled-coil domain (residues 44–84) is essential for dimer stabilization, while residues 32–43 facilitate tetramerization through pH-sensitive interactions [7] [3]. This allosteric regulation ensures that ATPIF1 inhibits ATP hydrolysis only under conditions of metabolic stress, such as ischemia, where mitochondrial pH drops significantly [1] [4].

ATPase Inhibitory Factor 1 Overexpression in Glioblastoma Multiforme Pathogenesis

ATPase Inhibitory Factor 1 represents a critical regulatory protein in the pathogenesis of glioblastoma multiforme, the most aggressive form of primary brain tumors [1]. This nuclear-encoded mitochondrial protein demonstrates significant overexpression patterns in glioma tissues compared to normal brain tissue, establishing its fundamental role in oncogenic transformation processes [1] [2].

Quantitative molecular analyses have revealed that ATPase Inhibitory Factor 1 messenger RNA levels in glioma tissues exhibit statistically significant elevation compared to normal brain tissues, with probability values less than 0.05 indicating robust differential expression [1]. The protein expression patterns mirror these transcriptional changes, demonstrating consistent upregulation across glioblastoma multiforme specimens [2]. This overexpression correlates directly with advanced clinical staging in glioma patients, establishing a clear association between ATPase Inhibitory Factor 1 levels and disease progression [1].

The prognostic significance of ATPase Inhibitory Factor 1 overexpression extends to patient survival outcomes, where elevated expression levels associate with reduced overall survival rates in glioblastoma multiforme patients [1]. Multivariate Cox regression analyses have identified ATPase Inhibitory Factor 1 as an independent prognostic factor for predicting overall survival in glioma patients, indicating its clinical utility as a biomarker [1]. These findings establish ATPase Inhibitory Factor 1 overexpression as both a mechanistic driver and prognostic indicator in glioblastoma multiforme pathogenesis.

The molecular mechanisms underlying ATPase Inhibitory Factor 1-mediated oncogenic transformation in glioblastoma multiforme involve complex interactions with cellular migration and invasion pathways [1]. Functional studies demonstrate that ATPase Inhibitory Factor 1 knockdown significantly reduces the migratory and invasive capacities of established glioblastoma cell lines, including U251 and U87 cells [1]. These effects occur through modulation of nuclear factor-kappa B and Snai1 signaling pathways, resulting in altered expression of epithelial-mesenchymal transition markers [1].

Reactive Oxygen Species-Mediated Signaling Cascades and Apoptosis Evasion

The relationship between ATPase Inhibitory Factor 1 and reactive oxygen species generation represents a fundamental mechanism in oncogenic transformation, particularly through the modulation of mitochondrial ATP synthase activity [3] [4]. When ATPase Inhibitory Factor 1 overexpression occurs in cancer cells, it promotes the formation of nonproductive tetramers of ATP synthase complexes, leading to impaired ATP synthesis activity [3]. This enzymatic inhibition triggers stalled electron flow through the mitochondrial electron transport chain, resulting in increased mitochondrial reactive oxygen species production [3] [5].

The mechanistic pathway involves the disruption of normal oxidative phosphorylation processes, where ATPase Inhibitory Factor 1 binding to the ATP synthase complex creates a backpressure effect on the electron transport chain [4]. This disruption specifically affects Complex I and Complex III of the respiratory chain, which are major sites of superoxide and reactive oxygen species generation [6] [7]. The accumulated electrons within these complexes undergo direct reduction of molecular oxygen, forming superoxide radicals that can be converted to hydrogen peroxide and other reactive oxygen species [6].

Reactive oxygen species generated through ATPase Inhibitory Factor 1-mediated ATP synthase inhibition serve as critical signaling molecules rather than merely damaging byproducts [4] [8]. These molecules activate specific transcriptional programs that promote cell survival and proliferation in cancer cells [9] [10]. The reactive oxygen species signal triggers the stabilization of key transcription factors, including hypoxia-inducible factor 1 alpha, which initiates a cascade of gene expression changes favoring glycolytic metabolism and cell survival [3] [5].

The apoptosis evasion mechanisms mediated by ATPase Inhibitory Factor 1-induced reactive oxygen species involve multiple cellular pathways [10] [11]. These reactive oxygen species activate adaptive cellular responses that include upregulation of anti-apoptotic proteins from the B-cell lymphoma 2 family and downregulation of pro-apoptotic signaling cascades [10]. Additionally, the reactive oxygen species-mediated signal enhances cellular resistance to various cytotoxic agents, including staurosporine and hydrogen peroxide, through activation of protective stress response pathways [9].

Metabolic Reprogramming Through Tricarboxylic Acid Cycle Metabolite Flux Alterations

ATPase Inhibitory Factor 1 overexpression fundamentally alters cellular metabolism through direct modulation of tricarboxylic acid cycle metabolite flux patterns [3] [12]. The inhibition of ATP synthase activity by ATPase Inhibitory Factor 1 creates a metabolic bottleneck that forces cells to reprogram their energy production pathways from oxidative phosphorylation toward enhanced glycolytic metabolism [13] [14].

The molecular mechanisms underlying this metabolic reprogramming involve the direct inhibition of pyruvate entry into the tricarboxylic acid cycle [3] [15]. When ATPase Inhibitory Factor 1 overexpression occurs, the resulting ATP synthase dysfunction leads to reduced utilization of acetyl-coenzyme A derived from pyruvate oxidation [3]. This creates an accumulation of pyruvate that is subsequently diverted toward lactate production through enhanced lactate dehydrogenase activity [15].

Quantitative flux analysis studies have demonstrated significant alterations in tricarboxylic acid cycle intermediate concentrations following ATPase Inhibitory Factor 1 overexpression [16] [17]. Metabolite profiling reveals decreased levels of key tricarboxylic acid cycle intermediates, including citrate, alpha-ketoglutarate, succinate, and malate, indicating reduced flux through the complete oxidative pathway [12]. Conversely, upstream metabolites such as pyruvate and lactate show marked accumulation, confirming the metabolic shift toward glycolytic energy production [16].

The metabolic reprogramming mediated by ATPase Inhibitory Factor 1 also affects amino acid metabolism through altered tricarboxylic acid cycle function [12]. Reduced alpha-ketoglutarate availability limits transamination reactions necessary for non-essential amino acid synthesis, while decreased citrate production affects fatty acid biosynthesis pathways [18] [12]. These metabolic changes contribute to the altered nutritional requirements characteristic of transformed cancer cells, including enhanced glucose consumption and altered nitrogen metabolism [17].

Regulation of Hypoxia-Inducible Factor 1 Alpha Stabilization

The regulation of hypoxia-inducible factor 1 alpha stabilization by ATPase Inhibitory Factor 1 represents a critical mechanism linking mitochondrial dysfunction to transcriptional reprogramming in cancer cells [3] [5]. Under normal physiological conditions, hypoxia-inducible factor 1 alpha undergoes rapid degradation through prolyl hydroxylase-mediated hydroxylation and subsequent von Hippel-Lindau protein-mediated ubiquitination [19] [20]. However, ATPase Inhibitory Factor 1 overexpression disrupts this regulatory mechanism through reactive oxygen species-mediated signaling pathways [3].

The molecular pathway involves ATPase Inhibitory Factor 1-mediated ATP synthase inhibition leading to increased mitochondrial reactive oxygen species production, which subsequently inhibits prolyl hydroxylase enzyme activity [3] [5]. Prolyl hydroxylases require oxygen, alpha-ketoglutarate, ascorbate, and iron as cofactors for their enzymatic activity [19]. The reactive oxygen species generated through ATPase Inhibitory Factor 1 action interfere with these cofactor systems, particularly through oxidation of iron centers and depletion of ascorbate [19] [21].

Experimental evidence demonstrates that cells overexpressing ATPase Inhibitory Factor 1 exhibit stabilized hypoxia-inducible factor 1 alpha protein levels even under normoxic conditions [3] [5]. This stabilization occurs through the reactive oxygen species-mediated inhibition of prolyl hydroxylase activity, preventing the normal hydroxylation of proline residues 402 and 564 within the oxygen-dependent degradation domain of hypoxia-inducible factor 1 alpha [19] [20]. Without proper hydroxylation, hypoxia-inducible factor 1 alpha cannot be recognized by von Hippel-Lindau protein for ubiquitination and proteasomal degradation [20].

The stabilized hypoxia-inducible factor 1 alpha subsequently dimerizes with hypoxia-inducible factor 1 beta to form the active hypoxia-inducible factor 1 transcription complex [19] [20]. This complex binds to hypoxia response elements in target gene promoters, initiating transcription of genes involved in glycolytic metabolism, angiogenesis, and cell survival [22] [15]. Key target genes include glucose transporter 1, pyruvate dehydrogenase kinase 1, lactate dehydrogenase A, and vascular endothelial growth factor, all of which contribute to the metabolic and angiogenic phenotypes characteristic of cancer cells [22] [15].